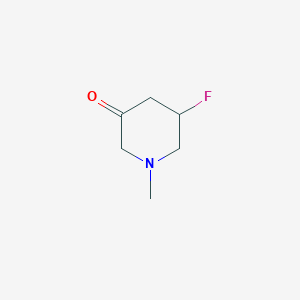

5-Fluoro-1-methylpiperidin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10FNO |

|---|---|

Molecular Weight |

131.15 g/mol |

IUPAC Name |

5-fluoro-1-methylpiperidin-3-one |

InChI |

InChI=1S/C6H10FNO/c1-8-3-5(7)2-6(9)4-8/h5H,2-4H2,1H3 |

InChI Key |

NVKSDTXAVMKHCB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC(=O)C1)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Fluoro-1-methylpiperidin-3-one

NMR spectroscopy is a powerful method for probing the local chemical environment of atomic nuclei. For this compound, 1H, 13C, and 19F NMR would provide a wealth of information.

Carbon-13 (13C) NMR Chemical Shift Analysis

The 13C NMR spectrum would provide information on the carbon framework. The carbonyl carbon (C3) would be the most downfield signal, typically in the range of 200-210 ppm. The carbon atom bonded to the fluorine (C5) would show a large C-F coupling constant and its chemical shift would be significantly affected by the fluorine atom. The other carbon atoms of the piperidine (B6355638) ring and the N-methyl group would appear at characteristic chemical shifts.

Fluorine-19 (19F) NMR Spectroscopic Investigations

19F NMR is a highly sensitive technique for studying fluorinated organic compounds. nih.govthermofisher.comnih.gov A single signal would be expected for the fluorine atom at the C5 position. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. biophysics.orghuji.ac.il Furthermore, coupling between the fluorine and adjacent protons (2JHF and 3JHF) would provide valuable structural information. thermofisher.com The large chemical shift dispersion in 19F NMR makes it a powerful tool for detecting subtle changes in molecular structure and conformation. nih.govthermofisher.com

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the 1H and 13C signals and for determining the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the straightforward assignment of the signals in the 1H and 13C spectra. columbia.edu

Conformational Analysis using NMR Spectroscopy

The piperidine ring can exist in various conformations, primarily chair and boat forms. NMR spectroscopy, particularly through the analysis of coupling constants (e.g., Karplus relationship) and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of the this compound molecule in solution. nih.govnih.gov The presence of the fluorine atom and the carbonyl group would influence the conformational equilibrium.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule.

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1715-1730 cm-1. The C-F stretching vibration would also give rise to a characteristic absorption band. Other bands corresponding to C-H and C-N stretching and bending vibrations would also be present.

Raman spectroscopy would provide complementary information. The C=O and C-F stretching vibrations would also be Raman active. The analysis of the vibrational spectra would aid in confirming the presence of the key functional groups within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by molecular vibrations, an FT-IR spectrum provides a unique fingerprint of the compound. For this compound, the spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated cyclic ketone. The presence of the C-F bond would likely give rise to a strong absorption band in the range of 1000-1400 cm⁻¹. The exact position of this band can be influenced by the surrounding molecular structure. Additionally, C-H stretching vibrations of the methyl group and the piperidine ring would appear around 2800-3000 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the 1000-1250 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1720-1740 | Strong |

| C-F (Alkyl fluoride) | 1000-1400 | Strong |

| C-H (Alkyl) | 2800-3000 | Medium to Strong |

| C-N (Tertiary Amine) | 1000-1250 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

Complementing FT-IR, FT-Raman spectroscopy provides information about the vibrational modes of a molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=O stretching vibration would also be observable in the Raman spectrum, though typically weaker than in the IR spectrum. The symmetric C-C stretching vibrations of the piperidine ring would be expected to produce distinct signals. The C-F stretching vibration may also be Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The expected monoisotopic mass of C₆H₁₀FNO is approximately 131.0746 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum would offer further structural insights. Common fragmentation pathways for cyclic ketones and amines would be anticipated. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom are likely fragmentation routes. For instance, the loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion with a mass-to-charge ratio (m/z) of 116. Cleavage of the piperidine ring would also lead to a series of characteristic fragment ions.

Predicted HRMS Data and Major Fragments for this compound

| Ion Formula | Calculated m/z | Possible Fragment |

| [C₆H₁₀FNO]⁺ | 131.0746 | Molecular Ion |

| [C₅H₇FNO]⁺ | 116.0512 | [M-CH₃]⁺ |

| [C₄H₅FO]⁺ | 88.0352 | Ring Cleavage Fragment |

| [C₅H₁₀N]⁺ | 84.0813 | Ring Cleavage Fragment |

X-ray Crystallography for Solid-State Structural Determination

For this compound, X-ray analysis would confirm the piperidine ring conformation, which is expected to adopt a chair-like geometry. It would also precisely locate the positions of the fluorine atom and the methyl group on the piperidine ring, confirming their relative stereochemistry. The crystal packing and any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, would also be elucidated. While no published crystal structure for this specific compound is available, analysis of related piperidinone structures suggests that the chair conformation is the most probable. For example, the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one reveals a chair conformation for the piperidine ring.

Computational Chemistry and Theoretical Studies of 5 Fluoro 1 Methylpiperidin 3 One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No published studies were found that specifically apply DFT methods to determine the optimized geometry and electronic structure of 5-Fluoro-1-methylpiperidin-3-one. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule, yielding its lowest energy conformation and various electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Without DFT or other quantum chemical calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are unknown. Consequently, the HOMO-LUMO energy gap, a key indicator of chemical reactivity, and other global reactivity descriptors (e.g., electronegativity, chemical hardness, and electrophilicity index) have not been determined for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

There is no available NBO analysis for this compound. This type of analysis would provide insight into the delocalization of electron density, charge transfer interactions between occupied and unoccupied orbitals, and the nature of bonding and non-bonding interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP analysis would illustrate the charge distribution across the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for predicting intermolecular interactions and sites of chemical reactivity.

Potential Energy Surface (PES) Studies for Conformational Preferences

No Potential Energy Surface (PES) studies for this compound were found in the literature. A PES scan, typically performed by systematically varying key dihedral angles, would be necessary to identify the stable conformers (e.g., chair, boat, twist-boat) of the piperidine (B6355638) ring and the energetic barriers between them.

Molecular Modeling and Simulation

In the absence of quantum chemical data, no further molecular modeling or simulation studies, such as molecular dynamics or Monte Carlo simulations, tailored to this compound have been reported.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules, providing a detailed picture of their conformational landscape over time. For this compound, MD simulations reveal the accessible conformations and the energetic barriers between them. The piperidine ring typically exists in a chair conformation, which is the most stable arrangement. However, other higher-energy conformations such as boat and twist-boat are also possible and can be significant for biological activity.

The introduction of a fluorine atom at the C5 position significantly influences this conformational equilibrium. MD simulations can quantify how the fluorine substituent affects the puckering of the piperidine ring and the preference for axial versus equatorial positioning of the fluorine atom. These simulations track the trajectory of each atom over time, allowing for the analysis of structural stability and flexibility. By simulating the molecule in an explicit solvent like water, these studies can also capture the influence of the surrounding environment on its conformational preferences, which is crucial for understanding its behavior under physiological conditions. mdpi.com The insights gained from MD simulations are vital for understanding the intrinsic, dynamic behavior of the molecule, which underpins its interaction with protein targets. nih.gov

Computational Investigations of Ligand-Protein Interactions

Computational docking and molecular dynamics simulations are essential for understanding how this compound and related fluorinated fragments interact with protein binding sites. These methods predict the binding mode and affinity of a ligand, elucidating the specific chemical interactions that stabilize the ligand-protein complex.

The fluorine atom, despite its small size, plays a profound role in these interactions. Its high electronegativity can lead to favorable electrostatic and dipole interactions with polar residues in a binding pocket. nih.gov Furthermore, it can form non-canonical hydrogen bonds (C-F···H-X) and engage in productive contacts with aromatic residues. nih.gov A key aspect of fluorination is its ability to displace water molecules from a binding site, which can have significant, and often favorable, entropic contributions to the binding free energy. nih.gov

A chemoinformatic screening of a library containing a fluorinated piperidine scaffold, closely related to this compound, identified a hit compound that was recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 coronavirus. nih.gov This highlights the potential for this fragment to serve as a starting point for antiviral drug design.

In another example, studies on kinesin spindle protein (KSP) inhibitors incorporated a 3-fluoro-1-methylpiperidine moiety to modulate drug properties. researchgate.net Computational modeling in such studies helps to rationalize how the fluorinated piperidine ring orients itself within the allosteric binding pocket of KSP, forming key interactions that lead to potent inhibition. researchgate.net These computational approaches allow for the detailed examination of interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that dictate binding affinity and selectivity. nih.gov

Table 1: Key Interactions in Fluorinated Ligand-Protein Complexes

| Interaction Type | Description | Potential Residue Partners |

|---|---|---|

| Hydrogen Bonds | The ketone oxygen and piperidine nitrogen can act as hydrogen bond acceptors. | Ser, Thr, Tyr, Asn, Gln, His |

| C-F···H-X Bonds | The fluorine atom can act as a weak hydrogen bond acceptor. | Backbone N-H, Arg, Lys |

| Electrostatic/Dipole | The polarized C-F bond can interact favorably with polar or charged residues. | Asp, Glu, Arg, Lys |

| Hydrophobic Contacts | The aliphatic portions of the piperidine ring can engage in van der Waals interactions. | Ala, Val, Leu, Ile, Phe, Trp |

| Water Displacement | The fluorine atom can displace "unhappy" water molecules from hydrophobic regions of a binding pocket. | N/A (Interaction with binding site surface) |

Chemoinformatic Analysis for Molecular Fragment Characterization

Chemoinformatic analysis provides a quantitative assessment of the drug-like properties of a molecule, which is crucial for its evaluation as a fragment in fragment-based drug discovery (FBDD). For this compound and related fluorinated piperidines, these tools are used to characterize their potential as building blocks for more complex lead compounds. nih.govresearchgate.net

Key properties evaluated include "lead-likeness" and three-dimensionality. Fluorinated piperidines are valued as 3D fragments because they introduce structural complexity and defined exit vectors for chemical elaboration, moving away from the flat, two-dimensional structures that have historically dominated screening libraries. nih.govwhiterose.ac.uk Chemoinformatic tools like Principal Moments of Inertia (PMI) plots are used to quantify the 3D shape of these fragments, confirming their departure from simple rod-like or disc-like shapes.

A study on a library of fluorinated piperidines demonstrated that these compounds possess excellent molecular properties for FBDD campaigns. nih.gov The analysis confirmed their status as valuable 3D fragments, occupying a desirable area of chemical space for drug discovery. nih.govwhiterose.ac.uk

Table 2: Chemoinformatic Profile of a Representative Fluorinated Piperidine Fragment

| Property | Description | Typical Value/Range | Significance |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | < 300 Da | Adherence to fragment "Rule of Three" |

| cLogP | Calculated lipophilicity. | < 3 | Indicates appropriate solubility and polarity. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | 20-50 Ų | Influences membrane permeability. |

| Fraction sp³ (Fsp³) | Ratio of sp³ hybridized carbons to total carbons. | > 0.4 | Measures three-dimensionality/saturation. |

| Number of Rotatable Bonds | Count of bonds allowing free rotation. | < 3 | Ensures lower conformational flexibility. |

Theoretical Prediction and Modulation of pKa by Fluorine Substitution

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical property that influences a molecule's solubility, membrane permeability, and potential for off-target effects, such as binding to the hERG channel, which can lead to cardiac toxicity. nih.gov One of the most significant and predictable effects of fluorination is the modulation of pKa.

Theoretical calculations, often employing quantum mechanical methods, can accurately predict the pKa of nitrogenous bases. nih.gov The introduction of a highly electronegative fluorine atom near the basic nitrogen center leads to a strong electron-withdrawing inductive effect. This effect pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. Consequently, the basicity of the nitrogen is reduced, resulting in a lower pKa. nih.govacs.org

Computational studies on fluorinated piperidines have consistently shown that the fluorine atom significantly lowers their basicity. nih.govresearchgate.netacs.org For instance, a study on 3-(3-(piperidin-1-yl)propyl)indoles found that incorporating fluorine into the piperidine ring markedly reduced the compound's pKa, which in turn had a beneficial impact on oral absorption. acs.org This ability to fine-tune pKa is a powerful strategy in drug design, allowing chemists to optimize a molecule's pharmacokinetic profile while retaining its desired activity at the primary target. researchgate.netemerginginvestigators.org

Table 3: Predicted pKa Values for Piperidine Scaffolds

| Compound | Fluorine Position | Predicted pKa | Change from Parent |

|---|---|---|---|

| 1-Methylpiperidine | N/A | ~10.1 | Reference |

| 1-Methylpiperidin-3-one | N/A | -1.3 | |

| This compound | C5 (β to Nitrogen) | ~7.5 - 8.0 * | -0.8 to -1.3 |

| 3-Fluoro-1-methylpiperidine | C3 (β to Nitrogen) | ~8.7 | -1.4 |

| 2-Fluoro-1-methylpiperidine | C2 (α to Nitrogen) | ~6.9 | -3.2 |

*Estimated range based on data from related fluorinated piperidines. The precise value depends on the computational method used.

Chemical Reactivity and Transformation Pathways of 5 Fluoro 1 Methylpiperidin 3 One Derivatives

Nucleophilic Substitution Reactions at the Fluorinated Carbon Center

Direct nucleophilic substitution of the fluorine atom in 5-Fluoro-1-methylpiperidin-3-one is generally challenging due to the high strength of the carbon-fluorine (C-F) bond. Unlike other halogens, fluoride (B91410) is a poor leaving group. Reports in the literature on direct S\N2-type substitution at a fluorinated carbon within a piperidine (B6355638) ring are scarce. vulcanchem.com

However, the reactivity can be influenced by the neighboring ketone and amine functionalities. The electron-withdrawing nature of the ketone can activate the C-F bond to some extent, but typically, harsh reaction conditions would be required, which might lead to undesired side reactions such as elimination or ring-opening. In some cases, nucleophilic substitution on fluorinated heterocycles proceeds through an addition-elimination mechanism, particularly in activated systems like N-methylpyridinium ions, though this is less likely for a saturated piperidine ring. nih.gov

Table 1: Comparison of Leaving Group Ability in Nucleophilic Substitutions

| Leaving Group | Bond Strength (kJ/mol) | Relative Reactivity |

|---|---|---|

| I⁻ | ~228 | Excellent |

| Br⁻ | ~285 | Good |

| Cl⁻ | ~340 | Moderate |

| F⁻ | ~450-540 | Poor |

This table illustrates the general trend of leaving group ability for halogens, highlighting the low reactivity of fluoride.

Defluorination Mechanisms and Molecular Stability Considerations

Defluorination, the removal of the fluorine atom, represents a more commonly observed transformation pathway for fluorinated piperidines under certain conditions. nih.govacs.org This can proceed through various mechanisms, including hydrolytic, reductive, and elimination processes.

Hydrolytic Defluorination Pathways

Reductive Defluorination Reactions

Reductive defluorination is a known side reaction during the catalytic hydrogenation of fluorinated pyridines to piperidines. nih.govacs.org This process, often termed hydrodefluorination, can be problematic when the retention of the fluorine atom is desired. scientificupdate.com For this compound, treatment with strong reducing agents or certain catalytic systems could lead to the formation of 1-methylpiperidin-3-one. The mechanism often involves the oxidative addition of the C-F bond to a metal center, followed by hydrogenolysis. The efficiency of this process is dependent on the catalyst, solvent, and reaction conditions. nih.gov

Table 2: Examples of Reductive Defluorination in Related Systems

| Substrate | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| 3-Fluoropyridine | Pd/C, H₂, HCl/MeOH | Formation of 3-fluoropiperidine (B1141850) and piperidine (defluorinated product) | acs.org |

Beta-Elimination Processes Involving Fluorine

Beta-elimination of hydrogen fluoride (HF) is a plausible reaction pathway for this compound, particularly in the presence of a strong base. The acidity of the protons on the carbons adjacent to the fluorine-bearing carbon (C4 and C6) is increased by the inductive effect of the fluorine atom and the carbonyl group. This makes them susceptible to abstraction by a base.

This reaction likely proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.orglibretexts.orgsiue.edu In this two-step process, the base first removes a proton to form a carbanion intermediate. This carbanion is stabilized by the adjacent electron-withdrawing ketone. Subsequently, the fluoride ion is expelled to form an α,β-unsaturated ketone, 1-methyl-1,2,5,6-tetrahydropyridin-3-one or 1-methyl-1,4,5,6-tetrahydropyridin-3-one. The E1cB mechanism is favored for substrates with a poor leaving group (like fluoride) and an acidic β-hydrogen. wikipedia.orgsiue.edulibretexts.org

Reactivity of the Ketone Moiety at the C-3 Position

The ketone group at the C-3 position of this compound exhibits typical carbonyl reactivity, primarily undergoing nucleophilic addition reactions. acs.orgsigmaaldrich.com

Nucleophilic Addition Reactions

The ketone can react with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., NaBH₄, LiAlH₄), and amines. These reactions lead to the formation of tertiary alcohols or amines, respectively. The presence of the adjacent fluorine atom can influence the stereochemical outcome of these additions due to steric and electronic effects.

Table 3: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Predicted Product | Reaction Type |

|---|---|---|

| CH₃MgBr followed by H₂O | 5-Fluoro-1,3-dimethylpiperidin-3-ol | Grignard Reaction |

| NaBH₄ | 5-Fluoro-1-methylpiperidin-3-ol | Reduction |

| HCN | 5-Fluoro-3-hydroxy-1-methylpiperidine-3-carbonitrile | Cyanohydrin Formation |

The reactivity of the ketone can also be harnessed in more complex transformations, such as the Wittig reaction to form an exocyclic double bond, or in aldol-type condensations, provided a suitable enolate or enamine can be formed. The general reactivity of the ketone in 1-methyl-3-piperidone has been documented and serves as a good model for the expected reactions of its 5-fluoro derivative. acs.org

Condensation Reactions and Enone Formation

The presence of a ketone functional group with adjacent α-hydrogens at the C-2 and C-4 positions allows this compound to participate in various condensation reactions. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

One of the most relevant condensation reactions for piperidin-3-ones is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde or another ketone that lacks α-hydrogens. wikipedia.orgsynarchive.com This reaction typically occurs under basic or acidic conditions and leads to the formation of an α,β-unsaturated ketone, also known as an enone. nih.gov

In the context of this compound, the reaction would proceed by deprotonation at either the C-2 or C-4 position to form an enolate. The fluorine atom at the C-5 position is expected to influence the acidity of the neighboring C-4 protons, potentially affecting the regioselectivity of enolate formation. The resulting enolate would then act as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the corresponding α,β-unsaturated enone. nih.gov For instance, the reaction with aromatic aldehydes would yield 2- or 4-benzylidene derivatives.

The general scheme for the Claisen-Schmidt condensation of this compound is as follows:

Scheme 1: Claisen-Schmidt Condensation of this compound with an Aldehyde

The resulting enones are versatile intermediates themselves, amenable to further transformations such as Michael additions or reductions.

A related multicomponent reaction is the Robinson-Schöpf reaction, which is used for the synthesis of tropinones. drugfuture.comwikipedia.orgambeed.com This reaction involves a dialdehyde, a primary amine (like methylamine), and a derivative of acetonedicarboxylic acid. orientjchem.org While not a direct reaction of this compound, it highlights the synthetic utility of piperidinone scaffolds in building complex bicyclic systems through condensation-based strategies.

Table 1: Representative Products of Condensation Reactions of this compound

| Reactant (Aldehyde) | Product (Enone) | Reaction Type |

| Benzaldehyde | 4-Benzylidene-5-fluoro-1-methylpiperidin-3-one | Claisen-Schmidt |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-5-fluoro-1-methylpiperidin-3-one | Claisen-Schmidt |

| Furfural | 5-Fluoro-4-(furan-2-ylmethylene)-1-methylpiperidin-3-one | Claisen-Schmidt |

Reactions Involving the Piperidine Nitrogen at the N-1 Position

The tertiary amine functionality at the N-1 position of the piperidine ring is a key site for chemical modification. Its nucleophilic character allows for a variety of reactions, including alkylation, acylation, and quaternization.

While the nitrogen atom in this compound is already alkylated with a methyl group, further N-alkylation to form a quaternary ammonium (B1175870) salt is a primary reaction pathway, which is discussed in the next section.

N-Acylation of a tertiary amine like N-methylpiperidine is generally not feasible under standard conditions. Acylation reactions typically target primary or secondary amines. However, N-dealkylation followed by acylation could be a potential, albeit indirect, route to N-acyl derivatives.

Quaternization is a characteristic reaction of tertiary amines, involving the reaction with an alkyl halide to form a quaternary ammonium salt. cdnsciencepub.com In the case of this compound, the nitrogen lone pair attacks the electrophilic carbon of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide), resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center. researchgate.net

The reaction can be represented as:

Scheme 2: Quaternization of this compound

The stereochemistry of quaternization on piperidine rings can be influenced by the nature of the alkylating agent and the substituents on the ring. Studies on related N-methylpiperidines have shown that N-methylation often proceeds with preferential axial attack, while larger alkylating agents may favor equatorial attack. cdnsciencepub.com The fluorine at the 5-position could exert a minor electronic or steric influence on the transition state of this reaction.

Table 2: Examples of Quaternization Reactions of this compound

| Alkylating Agent (R-X) | Quaternary Ammonium Salt Product |

| Methyl Iodide (CH₃I) | 5-Fluoro-1,1-dimethylpiperidinium-3-one iodide |

| Ethyl Bromide (C₂H₅Br) | 1-Ethyl-5-fluoro-1-methylpiperidinium-3-one bromide |

| Benzyl Chloride (BnCl) | 1-Benzyl-5-fluoro-1-methylpiperidinium-3-one chloride |

| Phenacyl Bromide | 5-Fluoro-1-methyl-1-phenacylpiperidinium-3-one bromide |

Rearrangement Reactions of the Piperidinone Scaffold

The piperidinone framework, particularly when appropriately substituted, can undergo several types of skeletal rearrangement reactions, leading to different heterocyclic systems or ring-contracted products.

A notable example is the Favorskii rearrangement , which occurs in α-halo ketones upon treatment with a base. nrochemistry.comwikipedia.orgddugu.ac.innumberanalytics.comadichemistry.com If this compound were to be halogenated at the C-2 or C-4 position (for example, via α-bromination), the resulting α-halo ketone could undergo a Favorskii rearrangement. This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile (such as an alkoxide or hydroxide). adichemistry.com For a cyclic α-halo ketone like a substituted piperidinone, this would result in a ring contraction, yielding a substituted cyclopentanecarboxylic acid derivative. adichemistry.com

Another potential rearrangement is the Beckmann rearrangement . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves the transformation of an oxime into an amide, typically under acidic conditions. wikipedia.org The oxime of this compound, formed by reaction with hydroxylamine, could undergo a Beckmann rearrangement to yield a seven-membered ring lactam (a diazepan-one derivative). The regioselectivity of the rearrangement is determined by which group anti-periplanar to the oxime's hydroxyl group migrates. organic-chemistry.org

Scheme 3: Potential Rearrangement Pathways

A) Favorskii Rearrangement (of an α-bromo derivative):

B) Beckmann Rearrangement (of the corresponding oxime):

These rearrangement reactions significantly alter the molecular skeleton and provide access to diverse chemical structures from a common piperidinone precursor.

Synthetic Applications and Derivative Synthesis in Advanced Organic Chemistry

5-Fluoro-1-methylpiperidin-3-one as a Key Synthon in Complex Molecular Architecture

The utility of this compound as a versatile building block, or synthon, is rooted in the predictable reactivity of its constituent parts. The ketone at the 3-position serves as a handle for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and aldol-type condensations. The fluorine atom at the 5-position, while seemingly a subtle modification, profoundly influences the electronic properties and conformational preferences of the piperidine (B6355638) ring. This fluorination can enhance metabolic stability, modulate pKa, and introduce a valuable spectroscopic marker for biophysical assays, making it a desirable feature in the design of bioactive compounds.

While specific, publicly documented examples of its direct use in the total synthesis of highly complex natural products are limited, its potential is evident from the vast body of literature on the use of substituted piperidines in medicinal chemistry. The N-methyl group provides a fixed point of substitution, directing further functionalization to the carbon framework. The strategic placement of the fluorine atom can also influence the stereochemical outcome of reactions at adjacent centers, offering a degree of diastereocontrol in the synthesis of more elaborate structures.

Synthesis of Novel Polycyclic and Spiro Systems Incorporating the Fluoropiperidinone Core

The construction of polycyclic and spirocyclic frameworks is a significant endeavor in organic synthesis, often leading to the discovery of compounds with novel three-dimensional shapes and biological activities. This compound is an attractive starting material for the synthesis of such systems. The ketone functionality allows for the application of powerful ring-forming reactions.

For instance, intramolecular aldol (B89426) reactions or related cyclizations of suitably functionalized derivatives of this compound can lead to the formation of bicyclic systems. The fluorine atom can play a crucial role in these transformations, influencing the acidity of adjacent protons and potentially directing the regioselectivity of enolate formation.

Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest in drug discovery due to their inherent three-dimensionality. The ketone in this compound is a prime site for the construction of spirocycles. Reactions such as the Pfitzner-Moffatt oxidation of a diol tethered to the piperidine ring or intramolecular Michael additions can be envisioned as viable routes to spirocyclic derivatives.

A representative, albeit general, approach to spirocycle synthesis from a cyclic ketone is outlined below:

| Reaction Type | Reagents and Conditions | Product Type |

| Spiro-annulation | Di-Grignard or di-lithium reagents followed by cyclization | Spiro-fused carbocycles or heterocycles |

| Intramolecular Alkylation | Introduction of a side chain with a leaving group, followed by base-mediated cyclization | Spirocyclic ethers or lactones |

| Knoevenagel Condensation | Reaction with active methylene (B1212753) compounds followed by cyclization | Spiro-fused heterocyclic systems |

Preparation of Stereochemically Defined Derivatives and Enantiopure Compounds

The control of stereochemistry is paramount in the synthesis of chiral drugs and probes. The presence of a stereocenter at the 5-position of this compound necessitates strategies for the preparation of enantiomerically pure or enriched derivatives.

Several approaches can be employed to achieve this:

Chiral Resolution: The racemic mixture of this compound can be resolved into its individual enantiomers through classical methods involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiopure ketone.

Asymmetric Synthesis: The synthesis of the fluoropiperidinone ring itself can be carried out using chiral starting materials or asymmetric catalytic methods to directly yield an enantiomerically enriched product.

Stereoselective Reduction: The reduction of the ketone to the corresponding alcohol can be achieved with high stereoselectivity using chiral reducing agents such as those derived from boranes (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine) or through catalytic asymmetric hydrogenation. The fluorine atom can influence the facial selectivity of the hydride attack, leading to a preference for one diastereomer.

The stereochemical outcome of such reductions is often dictated by the steric and electronic environment around the carbonyl group.

| Reduction Method | Typical Reagents | Potential Stereochemical Outcome |

| Catalytic Asymmetric Hydrogenation | H₂, Chiral Rhodium or Ruthenium catalysts | High enantioselectivity for the resulting alcohol |

| Chiral Hydride Reagents | (R)- or (S)-2-Methyl-CBS-oxazaborolidine, (R)- or (S)-BINAL-H | Diastereoselective reduction to either syn or anti alcohol |

| Substrate-Controlled Reduction | Bulky reducing agents (e.g., L-Selectride®) | Diastereoselectivity influenced by the existing stereocenter |

Application in Chemical Probe Development and Scaffold Diversification

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The properties of this compound make it an attractive scaffold for the development of such probes. The fluorine atom can serve as a ¹⁹F NMR reporter, allowing for the study of protein-ligand interactions without the need for more cumbersome isotopic labeling.

Scaffold diversification is a key strategy in medicinal chemistry to explore chemical space and optimize lead compounds. The reactivity of the ketone in this compound allows for the generation of diverse libraries of compounds through parallel synthesis techniques. For example, reductive amination with a variety of primary and secondary amines can rapidly generate a library of substituted piperidines. Further functionalization of the resulting secondary amine or the introduction of diversity at the 3-position through Grignard additions can expand the chemical space even further.

Role of Fluorinated Piperidinone Derivatives in Fragment-Based Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Fluorinated fragments are particularly valuable in FBDD due to the utility of ¹⁹F NMR for screening and hit validation.

Fluorinated piperidines, as a class, are considered valuable 3D fragments that can explore chemical space not readily accessible to more planar, aromatic fragments. The introduction of fluorine can also improve key drug-like properties such as metabolic stability and membrane permeability.

While specific studies detailing the use of this compound in FBDD screens are not prevalent in the public domain, its structural features align well with the principles of fragment design. Its relatively low molecular weight, defined three-dimensional shape, and the presence of a fluorine atom make it an ideal candidate for inclusion in fragment libraries. The ketone functionality also provides a clear vector for fragment evolution, allowing for the synthetic elaboration of initial hits into more potent lead compounds. The modulation of basicity through fluorination is another important aspect, as it can influence interactions with biological targets and reduce off-target effects such as hERG channel affinity.

| Feature of this compound | Relevance to Fragment-Based Drug Discovery |

| Low Molecular Weight | Adheres to the "Rule of Three" for fragment design. |

| Three-Dimensional Shape | Provides access to different regions of protein binding pockets compared to flat aromatic fragments. |

| Fluorine Atom | Enables the use of sensitive ¹⁹F NMR for hit detection and can improve pharmacokinetic properties. |

| Ketone Functionality | Offers a straightforward handle for synthetic elaboration of fragment hits. |

| Modulated Basicity | The electron-withdrawing nature of fluorine can lower the pKa, potentially reducing off-target liabilities. |

Future Directions and Emerging Research Avenues in 5 Fluoro 1 Methylpiperidin 3 One Chemistry

Development of Next-Generation Sustainable and Efficient Synthetic Routes

The future synthesis of 5-Fluoro-1-methylpiperidin-3-one will undoubtedly be shaped by the principles of green chemistry, moving away from hazardous reagents and energy-intensive processes. bldpharm.com Current research in related fluorinated heterocycles points towards several promising directions.

One key area of development is the application of flow chemistry . The use of micro-reactor devices allows for precise control over reaction parameters, enhanced safety when handling reactive intermediates, and the potential for in-line purification, which can significantly streamline the synthesis process. uc.ptcam.ac.uk For the synthesis of fluorinated molecules, flow chemistry offers a safer way to handle potentially hazardous fluorinating reagents. cam.ac.uk

Catalytic methods , both metal-catalyzed and organocatalytic, will be instrumental in developing more efficient and sustainable routes. For instance, rhodium-catalyzed dearomatization-hydrogenation (DAH) processes have been successfully employed for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.govacs.org While not yet applied directly to this compound, this strategy highlights a powerful approach to control stereochemistry.

Furthermore, the development of biocatalytic methods presents an attractive, environmentally benign alternative for the synthesis of chiral fluorinated piperidines. While still an emerging area, the use of enzymes could offer unparalleled stereoselectivity under mild reaction conditions.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Representative Analogue/Concept |

| Flow Chemistry | Enhanced safety, improved reaction control, potential for automation and in-line purification. uc.ptcam.ac.uk | Use of micro-reactors for fluorination reactions to minimize handling of hazardous reagents. cam.ac.uk |

| Catalytic Hydrogenation | High diastereoselectivity, access to specific stereoisomers. nih.govacs.org | Rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines to all-cis-fluorinated piperidines. nih.gov |

| Biocatalysis | High enantioselectivity, mild and environmentally benign reaction conditions. | Enzymatic resolutions or asymmetric synthesis of fluorinated building blocks. |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the sustainable synthetic routes mentioned above, a detailed understanding of reaction mechanisms and kinetics is crucial. Advanced in situ spectroscopic techniques are poised to provide unprecedented insights into the formation of this compound.

In situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the real-time concentration of reactants, intermediates, and products, providing valuable kinetic data and helping to identify transient species. This technique is particularly powerful for optimizing reaction conditions and ensuring reaction completion.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture. For the synthesis of this compound, ¹⁹F NMR would be especially valuable for tracking the incorporation of the fluorine atom and identifying any side reactions or intermediates. sapub.org Monitoring reactions by NMR can reveal crucial details about reaction pathways. cam.ac.ukmdpi.com

| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |

| In Situ FTIR | Real-time concentration profiles, reaction kinetics, detection of key functional group transformations. | Optimization of reaction time, temperature, and reagent stoichiometry. |

| In Situ NMR (¹H, ¹³C, ¹⁹F) | Detailed structural information, identification of intermediates and byproducts, mechanistic insights. sapub.org | Elucidation of the fluorination mechanism and stereochemical outcome. sapub.org |

| Raman Spectroscopy | Complementary vibrational information, often suitable for aqueous and biphasic systems. | Monitoring reactions in different solvent systems. |

Integration of Machine Learning and Artificial Intelligence in Fluoropiperidinone Design and Synthesis

The vast and complex chemical space associated with fluorinated compounds presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the design and synthesis of novel fluoropiperidinones, including derivatives of this compound. beilstein-journals.orgnih.govnih.gov

ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes , such as yield and selectivity, under various conditions. beilstein-journals.org This predictive power can drastically reduce the number of experiments needed to identify optimal synthetic routes. nih.gov For a molecule like this compound, ML models could be used to screen different fluorinating agents, catalysts, and solvents to find the most efficient combination. nih.govmit.edu

Furthermore, generative AI models can be employed to design novel fluoropiperidinone structures with desired properties. By learning the underlying relationships between chemical structure and biological activity or material properties, these models can propose new molecules that are more likely to be successful in a given application.

| AI/ML Application | Objective | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Predict the yield and selectivity of synthetic steps. beilstein-journals.org | Accelerate the optimization of synthetic routes and reduce experimental costs. nih.gov |

| Generative Molecular Design | Propose novel fluoropiperidinone structures with desired properties. | Discover new drug candidates or materials based on the this compound scaffold. |

| Automated Synthesis | Combine ML with robotic platforms for autonomous reaction optimization. | Enable high-throughput screening of reaction conditions and rapid discovery of new synthetic methodologies. |

Exploration of Non-Canonical Reactivity and Novel Mechanistic Insights

The presence of a fluorine atom can significantly alter the reactivity of a molecule, often leading to unexpected and potentially useful chemical transformations. Future research will likely focus on exploring the non-canonical reactivity of this compound and uncovering novel mechanistic pathways.

The electron-withdrawing nature of the fluorine atom is known to influence the enolization of ketones, which could in turn affect the regioselectivity of subsequent reactions. sapub.orgscispace.comresearchgate.net Mechanistic studies on the fluorination of cyclic ketones have proposed that the reaction proceeds through an enol intermediate. sapub.orgscispace.com Understanding the tautomeric equilibrium of this compound will be key to controlling its reactivity.

Furthermore, the unique electronic properties of the C-F bond could be exploited in novel catalytic cycles or rearrangements. For example, studies on related fluorinated ketones have explored C-C bond cleavage reactions under specific conditions. acs.org Investigating such transformations for this compound could lead to the development of new synthetic methodologies and provide access to novel molecular scaffolds.

| Area of Investigation | Research Question | Potential Outcome |

| Tautomerism and Enolate Formation | How does the fluorine atom influence the keto-enol equilibrium and the regioselectivity of enolate formation? sapub.orgscispace.comresearchgate.net | Precise control over subsequent functionalization at the α-positions. |

| Fluorine-Directed Reactivity | Can the C-F bond participate in or direct novel chemical transformations? | Development of new synthetic methods based on fluorine's unique properties. |

| Unusual Rearrangements | Does the fluorinated piperidinone scaffold undergo unexpected rearrangements under certain conditions? | Discovery of novel molecular skeletons and synthetic pathways. |

Expanding the Utility of this compound in Chemical Biology Tool Development

The structural features of this compound make it an attractive scaffold for the development of chemical biology tools to probe biological systems.

The introduction of fluorine-18, a positron-emitting isotope, could transform this compound into a valuable tracer for Positron Emission Tomography (PET) imaging . nih.gov Given the prevalence of the piperidine (B6355638) motif in centrally active drugs, an ¹⁸F-labeled version of this compound could potentially be used to study various neurological targets. The development of ¹⁸F-labeled PET tracers is a rapidly growing field, with applications in oncology, neurology, and cardiology. nih.govmdpi.com

Furthermore, the ketone functionality of this compound provides a handle for bioorthogonal conjugation . This could enable the attachment of fluorophores, affinity tags, or other reporter molecules, allowing for the visualization and tracking of the compound or its biological targets in living systems. The design of such chemical probes is a cornerstone of modern chemical biology. nih.gov

| Application | Design Strategy | Potential Use |

| PET Imaging Tracer | Incorporation of ¹⁸F. nih.govnih.govmdpi.com | Non-invasive imaging of biological targets in vivo, particularly in the central nervous system. |

| Chemical Probe | Conjugation of reporter molecules (e.g., fluorophores, biotin) to the ketone. nih.gov | Studying protein-ligand interactions, target identification, and cellular imaging. |

| Fragment-Based Drug Discovery | Use as a starting point for the development of more complex bioactive molecules. | Identification of new lead compounds for various therapeutic targets. |

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for 5-Fluoro-1-methylpiperidin-3-one while minimizing impurities?

- Methodology : Utilize factorial design experiments to evaluate critical reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design can isolate variables influencing yield and impurity profiles. Analytical techniques like HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS should monitor reaction progress and purity . Reference elemental analysis frameworks (e.g., C, H, N, Cl ratios) to validate intermediate structures, as demonstrated in fluorophenyl-piperidine analogs .

- Safety : Follow OSHA-compliant protocols for handling fluorinated compounds, including fume hood use, PPE (gloves, lab coats), and waste disposal guidelines .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- Methodology :

- Structural Elucidation : Combine NMR (¹H, ¹³C, ¹⁹F) and FT-IR spectroscopy to confirm functional groups and stereochemistry. For fluorinated analogs, ¹⁹F NMR is critical for detecting fluorination sites .

- Purity Assessment : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Adjust mobile phase composition (e.g., ammonium acetate buffer pH 6.5 and acetonitrile gradient) to resolve impurities .

- Quantitative Analysis : Validate assays via calibration curves with certified reference standards .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing under ICH Q1A guidelines. Expose samples to stressors (heat: 40–60°C, humidity: 75% RH, light: UV-vis) and monitor degradation via HPLC. Compare results to control samples stored at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Apply DFT (Density Functional Theory) to map reaction pathways, focusing on fluorine’s electron-withdrawing effects on the piperidinone ring. Use software like Gaussian or COMSOL Multiphysics to simulate transition states .

- Experimental Validation : Perform kinetic studies under controlled conditions (e.g., varying solvents, bases) and analyze intermediates via in-situ FT-IR or mass spectrometry .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Solubility Profiling : Use shake-flask or nephelometric methods across a solvent polarity range (e.g., water, DMSO, hexane). Validate results with Hansen Solubility Parameters (HSPs) to correlate with solvent polarity indices .

- Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) via calorimetry to explain discrepancies between experimental and predicted solubility .

Q. What strategies mitigate fluorine-induced steric hindrance during derivatization of this compound?

- Methodology :

- Protecting Group Chemistry : Introduce temporary protecting groups (e.g., Boc or Fmoc) on the piperidinone nitrogen to reduce steric bulk during fluorination or alkylation .

- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) to enhance regioselectivity in cross-coupling reactions .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

- Application :

- Feasible : Ensure access to fluorinated precursors and advanced analytical tools (e.g., LC-MS, NMR).

- Novel : Explore understudied applications (e.g., CNS drug candidates or chiral catalysts).

- Ethical : Adhere to green chemistry principles for solvent selection and waste minimization .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound analogs?

- Methodology :

- PICOT Framework : Define Population (compound derivatives), Intervention (functional group modifications), Comparison (parent compound), Outcome (bioactivity or reactivity metrics), and Timeframe (short-term vs. long-term stability) .

- High-Throughput Screening : Use automated synthesis platforms to generate analogs, followed by robotic assays for rapid SAR evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.